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Compound of Interest

4,5-Dimethylthiophene-3-
Compound Name:
carboxylic acid

Cat. No.: B178491

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
Dimethylthiophene-3-carboxylic acid (CAS No: 19156-52-6). Due to the limited availability of
directly published experimental spectra for this specific compound, this guide combines
predicted data with characteristic spectral features observed in closely related thiophene
derivatives and carboxylic acids. This information is intended to serve as a valuable reference
for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

o |[UPAC Name: 4,5-Dimethylthiophene-3-carboxylic acid
e Molecular Formula: C7HsO2S

e Molecular Weight: 156.20 g/mol

e Appearance: Solid[1]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for 4,5-
Dimethylthiophene-3-carboxylic acid.
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Table 1: Predicted Mass Spectrometry Data

Adduct lon Predicted m/z
[M+H]* 157.03178
[M+NaJ* 179.01372
[M-H]~ 155.01722
[M]* 156.02395

Data sourced from PubChem predicted spectra.[2]

Expected Chemical Shift

Protons Multiplicity
(5, ppm)

-COOH 10.0 - 13.0 Singlet

Thiophene Ring Proton (H-2) 7.0-8.0 Singlet

Methyl Protons (-CHs) at C-5 20-25 Singlet

Methyl Protons (-CHs) at C-4 20-25 Singlet

Note: Expected values are based on typical chemical shifts for protons in similar chemical
environments.

Table 3: Expected **C NMR Chemical Shifts
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Carbon Atom Expected Chemical Shift (6, ppm)
-COOH 165 - 180

Thiophene Ring Carbon (C-3) 130 - 140

Thiophene Ring Carbon (C-4) 135 - 145

Thiophene Ring Carbon (C-5) 135 - 145

Thiophene Ring Carbon (C-2) 120 - 130

Methyl Carbons (-CHs) 10-20

Note: Expected values are based on typical chemical shifts for carbons in analogous thiophene
and carboxylic acid structures.

Expected Absorption

Functional Group . ( , Description
ange (cm~

O-H (Carboxylic Acid) 3300 - 2500 Broad

C-H (Aromatic/Methyl) 3100 - 2850 Sharp

C=0 (Carboxylic Acid) 1710 - 1680 Strong, Sharp
C=C (Thiophene Ring) 1600 - 1450 Medium to Weak
C-O (Carboxylic Acid) 1320 - 1210 Medium

Note: Expected ranges are based on characteristic IR absorptions for carboxylic acids and
thiophene derivatives.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: A sample of 4,5-Dimethylthiophene-3-carboxylic acid (typically 5-10
mg for *H NMR and 20-50 mg for 3C NMR) is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-ds) in an NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

e 1H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a
sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5
seconds, and a spectral width covering the expected chemical shift range (typically 0-15

ppm).

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. A larger number of
scans is typically required compared to *H NMR. The spectral width should encompass the
expected range for all carbon atoms (typically 0-200 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by
grinding a small amount of the compound with dry KBr and pressing the mixture into a thin,
transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing
the solid sample directly on the ATR crystal.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

o Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400
cm~1). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via various
methods, including direct infusion, or coupled with a separation technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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« lonization: A suitable ionization technique is employed. For this type of molecule, Electron
lonization (EI) or Electrospray lonization (ESI) are common choices.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at
different m/z values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4,5-dimethylthiophene-3-carboxylic acid | CymitQuimica [cymitquimica.com]

e 2. PubChemlLite - 4,5-dimethylthiophene-3-carboxylic acid (C7H802S)
[pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethylthiophene-3-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178491#spectroscopic-data-of-4-5-
dimethylthiophene-3-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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